molecular formula C14H23NO B3343259 2,6-diethyl-N-(1-methoxypropan-2-yl)aniline CAS No. 51218-97-4

2,6-diethyl-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B3343259
CAS No.: 51218-97-4
M. Wt: 221.34 g/mol
InChI Key: ZRWAYOWROQFFAL-UHFFFAOYSA-N
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Description

2,6-Diethyl-N-(1-methoxypropan-2-yl)aniline (CAS 51218-97-4) is a high-purity chemical intermediate of significant interest in industrial and agrochemical research. With a molecular formula of C14H23NO and a molecular weight of 221.34, this aniline derivative is a key precursor in the synthesis of advanced herbicidal agents . Its primary research value lies in its role in the synthetic pathway of chloroacetanilide herbicides . This compound is part of a class of intermediates used in the development of more selective and potent weed control solutions. The structure features an aniline core that is strategically substituted, making it a versatile building block for further chemical modifications, including reductive alkylation and catalytic hydrogenation . As a vital reagent in process chemistry and method development for agrochemicals, it enables researchers to explore innovative synthetic routes and optimize production scales. This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethyl-N-(1-methoxypropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-12-8-7-9-13(6-2)14(12)15-11(3)10-16-4/h7-9,11,15H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWAYOWROQFFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567577
Record name 2,6-Diethyl-N-(1-methoxypropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51218-97-4
Record name 2,6-Diethyl-N-(1-methoxypropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of Mepronil

Original Synthetic Routes for 2,6-diethyl-N-(1-methoxypropan-2-yl)aniline

The foundational industrial synthesis of this compound and its close analogs, such as the 2-ethyl-6-methyl derivative, is achieved through catalytic reductive alkylation. This process involves the reaction of 2,6-diethylaniline (B152787) with 1-methoxy-2-propanone (methoxyacetone) in the presence of a metal catalyst and hydrogen. researchgate.netgoogle.com

The reaction typically proceeds by forming an imine intermediate between the aniline (B41778) and the ketone, which is then immediately hydrogenated to the desired secondary amine. Platinum on carbon (Pt/C) is a commonly cited catalyst for this transformation. researchgate.netgoogle.com The process is generally carried out in a liquid medium under hydrogen pressure at temperatures ranging from 20 to 80°C. google.com Often, an acidic co-catalyst is used to facilitate the reaction. researchgate.netgoogle.com This method, while effective for large-scale production, often requires elevated pressures and temperatures and can lead to the formation of byproducts.

A representative scheme for this original route is as follows:

Reactants : 2,6-diethylaniline and 1-methoxy-2-propanone

Catalyst : Platinum on carbon (Pt/C)

Conditions : Hydrogen atmosphere (e.g., 2 x 10⁵ to 1 x 10⁶ Pa), 20-80°C, often with an acid co-catalyst. google.com

Development of Novel and Efficient Synthetic Strategies for Mepronil Analogs

In the quest for more efficient, economical, and environmentally benign synthetic routes, research has moved beyond the original high-pressure catalytic hydrogenations. Novel strategies have focused on one-pot procedures and alternative reduction methods that operate under milder conditions.

One-Step Synthesis Approaches

A significant advancement in the synthesis of N-alkylanilines is the development of one-pot reductive amination procedures that function under ambient conditions. One such method utilizes a Palladium on carbon (Pd/C) catalyst in an aqueous alcohol solvent system, with ammonium (B1175870) formate (B1220265) serving as an in situ hydrogen donor. jocpr.comresearchgate.net This approach avoids the need for high-pressure hydrogen gas, making the process simpler and safer.

The reaction between 2,6-diethylaniline and an aldehyde (as a surrogate for the ketone) proceeds smoothly at room temperature, offering high selectivity and excellent yields. jocpr.comresearchgate.net The mild conditions and the use of a readily available catalyst and hydrogen source represent a substantial improvement over traditional methods.

EntryAldehyde/KetoneProductSolventYield (%)
1AcetaldehydeN-ethyl-2,6-diethylaniline2-propanol/water96
2PropionaldehydeN-propyl-2,6-diethylaniline2-propanol/water94
3ButyraldehydeN-butyl-2,6-diethylaniline2-propanol/water92
4BenzaldehydeN-benzyl-2,6-diethylaniline2-propanol/water95

Data adapted from studies on one-pot reductive N-alkylation of 2,6-diethylaniline. jocpr.comresearchgate.net

Reductive Cross-Coupling Methods in Mepronil Synthesis

The term "reductive amination" is the most precise descriptor for the primary synthetic route to this compound. This transformation represents a powerful method for C-N bond formation and can be viewed as a type of reductive coupling. jocpr.com The process involves the condensation of an amine (2,6-diethylaniline) and a carbonyl compound (1-methoxy-2-propanone) to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. google.com

This method is highly advantageous as it avoids the use of alkyl halides, thereby preventing the common problem of over-alkylation that can occur in direct SN2-type reactions. google.com A variety of reducing agents can be employed, ranging from catalytic hydrogenation (H₂/metal catalyst) to hydride reagents like sodium borohydride (B1222165) and its derivatives. jocpr.comgoogle.com The choice of reducing agent and conditions allows for significant control over the reaction's selectivity and efficiency. Catalyst systems based on palladium, platinum, and nickel have all been effectively used. researchgate.netgoogle.comjocpr.com

Chemo- and Regioselective Modifications of the this compound Core

Modifying the aromatic core of the title compound or its aniline precursor allows for the synthesis of a diverse range of analogs. Chemo- and regioselective functionalization of the aniline ring is critical for this purpose. Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of substituted aromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org

In the context of a 2,6-disubstituted aniline, the nitrogen atom (often after conversion to a directing group like an amide or carbamate) can direct lithiation to the available ortho positions (C3 or C5). wikipedia.orgnih.gov The resulting aryllithium intermediate can then react with a wide array of electrophiles to introduce new functional groups with precise positional control.

Potential Directed Metalation Strategy:

Protection/Direction : The amine of 2,6-diethylaniline is converted into a suitable directing metalation group (DMG), such as a pivalamide (B147659) (-CON-t-Bu) or a carbamate (B1207046) (-OCONEt₂).

Ortho-Lithiation : The substituted aniline is treated with a strong organolithium base (e.g., n-BuLi or sec-BuLi), often in the presence of an additive like TMEDA, to deprotonate the aromatic ring specifically at the C3 position.

Electrophilic Quench : The generated aryllithium species is reacted with an electrophile (E+) to install a new substituent (e.g., halogens, carbonyls, silyl (B83357) groups).

Alternatively, modern catalytic methods have enabled the para-selective C-H functionalization of aniline derivatives, providing a complementary approach to modify the aromatic ring at the position opposite the nitrogen substituent. nih.govnih.gov

Enantioselective Synthesis and Stereochemical Control of Mepronil and its Chiral Analogs

The 1-methoxypropan-2-yl side chain of the target molecule contains a chiral center, making enantioselective synthesis a critical area of research, particularly for producing the herbicidally active (S)-enantiomer. Two major strategies have proven highly effective on an industrial scale for analogous compounds. researchgate.net

The first is the asymmetric hydrogenation of an imine precursor. The imine is formed from 2,6-diethylaniline and 1-methoxy-2-propanone. This intermediate is then hydrogenated using a chiral catalyst system. The most successful and widely implemented catalyst for this transformation is an Iridium-ferrocenyl diphosphine system, specifically with the Xyliphos ligand. researchgate.netresearchgate.net This process operates under high hydrogen pressure and achieves high enantioselectivity, producing the desired (S)-amine with an enantiomeric excess (ee) often exceeding 80%.

Catalyst SystemLigandAdditivesEnantiomeric Excess (ee)Reference
[Ir(COD)Cl]₂XyliphosIodide salts, Acid>80% researchgate.net

A second powerful strategy involves a chiral pool approach starting from enantiopure (R)-epichlorohydrin. arkat-usa.orggoogleapis.comgoogle.com This method provides excellent stereochemical control, yielding the final product with an enantiomeric excess of over 99%. googleapis.com The key steps involve the formation of a chiral aziridine (B145994) intermediate and its subsequent reductive ring-opening.

Synthetic Sequence from (R)-Epichlorohydrin:

Ring Opening : (R)-epichlorohydrin reacts with 2-ethyl-6-methylaniline (B166961) (a close analog) to form a chlorohydrin intermediate. arkat-usa.org

Aziridine Formation : The chlorohydrin is treated with a base (e.g., KOH) or subjected to Mitsunobu conditions to induce intramolecular cyclization, forming the corresponding chiral (S)-2-methoxymethylaziridine. arkat-usa.org

Reductive Ring Opening : The aziridine ring is opened reductively using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere), which selectively cleaves the C-N bond to yield the final (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline with high enantiopurity. arkat-usa.orggoogleapis.com

This chiral pool synthesis offers a robust and highly selective alternative to asymmetric catalysis for accessing the enantiopure amine intermediate. arkat-usa.org

Molecular Mechanism of Action of 2,6 Diethyl N 1 Methoxypropan 2 Yl Aniline in Fungal Pathogens

Identification and Characterization of Succinate (B1194679) Dehydrogenase (Complex II) as the Primary Target

The primary molecular target of 2,6-diethyl-N-(1-methoxypropan-2-yl)aniline in fungal pathogens is the enzyme succinate dehydrogenase (SDH), also referred to as mitochondrial complex II or succinate:ubiquinone oxidoreductase (SQR). ndsu.educabidigitallibrary.org This enzyme is a crucial component of cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). wikipedia.org In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. mdpi.com Simultaneously, as complex II of the ETC, it transfers electrons from succinate to the ubiquinone (Coenzyme Q) pool, contributing to the generation of ATP through oxidative phosphorylation. cabidigitallibrary.org

The SDH enzyme complex is composed of four protein subunits designated SDHA, SDHB, SDHC, and SDHD. wikipedia.orgmdpi.com SDHA, the flavoprotein subunit, contains the binding site for succinate and a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgnih.gov SDHB is an iron-sulfur protein that contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) which facilitate electron transfer. wikipedia.orgnih.gov SDHC and SDHD are hydrophobic integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the binding site for ubiquinone. cabidigitallibrary.orgwikipedia.orgmdpi.com Research has definitively shown that the site of action for Mepronil is located within this complex II region of the fungal respiratory system. ndl.go.jp

Detailed Elucidation of the Binding Mechanism within the Ubiquinone-Binding Site

Mepronil and other SDHIs exert their inhibitory effect by binding to the ubiquinone-binding site, commonly known as the Q-site, of the SDH complex. ndsu.educabidigitallibrary.org This binding event physically obstructs the natural substrate, ubiquinone, from accessing its reduction site, thereby halting the electron transfer from the iron-sulfur clusters in SDHB to Coenzyme Q. cabidigitallibrary.org

The Q-site is a highly conserved, hydrophobic pocket formed at the interface of subunits SDHB, SDHC, and SDHD. cabidigitallibrary.orgwikipedia.orgfrac.info Specific amino acid residues from these three subunits are critical for creating the correct architecture of the binding pocket and for the interaction with the inhibitor molecule. cabidigitallibrary.orgwikipedia.org While the precise crystallographic structure of Mepronil bound to fungal SDH is not detailed in the provided sources, docking experiments with other carboxamide SDHIs suggest that they form hydrogen bonds with conserved tryptophan and tyrosine residues within the Q-site. cabidigitallibrary.org The development of resistance in fungal strains through mutations in the genes encoding the SDHB, SDHC, and SDHD subunits further confirms that this Q-site is the direct location of inhibitor binding. ndsu.edufrac.info These mutations alter the amino acid sequence, which can decrease the binding affinity of the SDHI molecule, rendering it less effective. ndsu.edu

Biochemical and Enzymatic Characterization of Succinate Dehydrogenase Inhibition

The interaction of this compound with succinate dehydrogenase leads to potent and specific inhibition of the enzyme's activity, which has significant downstream effects on fungal cellular processes.

Biochemical assays using mitochondria isolated from the fungal pathogen Rhizoctonia solani have provided quantitative data on the inhibitory potency of Mepronil. ndl.go.jp The compound was shown to be a powerful inhibitor of the succinate oxidation pathway. ndl.go.jp Specifically, Mepronil inhibited the succinate-cytochrome c reductase activity with a 50% inhibitory concentration (I₅₀) of 0.25 µM. ndl.go.jp At a concentration of 5 µM, Mepronil caused 95% inhibition of succinate-coenzyme Q₁₀ reductase activity. ndl.go.jp In contrast, the fungicide had a significantly lower impact on the NADH oxidation pathway (Complex I), demonstrating its specificity for Complex II. ndl.go.jp

Table 1: Effect of Mepronil on Mitochondrial Enzyme Activities from Rhizoctonia solani ndl.go.jp
Enzyme SystemMepronil Concentration (µM)Inhibition (%)
Succinate Oxidation0.341
3.387
33100
NADH Oxidation3314
Succinate-Coenzyme Q₁₀ Reductase595

By blocking the SDH enzyme, Mepronil effectively severs a critical link in the fungal cell's energy production machinery. The inhibition of electron flow from succinate to ubiquinone leads to a drastic reduction in mitochondrial respiration and, consequently, a depletion of cellular ATP levels. mdpi.comndl.go.jp This disruption of the electron transport chain is the ultimate cause of the compound's fungicidal activity. ndl.go.jp Polarographic measurements have confirmed that Mepronil significantly inhibits oxygen consumption in fungal mitochondria when succinate is the respiratory substrate. ndl.go.jp Furthermore, the blockage of the TCA cycle at the point of succinate oxidation can lead to an accumulation of succinate within the cell, which can have further metabolic consequences. nih.govnih.gov

Comparative Analysis with Other Succinate Dehydrogenase Inhibitors (SDHIs)

Mepronil belongs to an early generation of SDHI fungicides, which also includes compounds like Carboxin (B1668433). These earlier fungicides demonstrated a relatively narrow spectrum of activity, being most effective against pathogens in the phylum Basidiomycota, such as various Rhizoctonia species. apsnet.orgnih.gov

Subsequent generations of SDHIs have been developed with significantly broader activity spectra. For instance, compounds like Boscalid and Penthiopyrad are effective against a wide range of Ascomycete pathogens, including molds, leaf spots, and powdery mildew, in addition to Basidiomycetes. nih.gov

The various chemical classes of SDHIs interact differently with the target Q-site. frac.info This structural diversity means that a specific mutation in an SDH subunit may confer high-level resistance to one SDHI but have a lesser impact on the efficacy of another, structurally different SDHI. apsnet.org This phenomenon has been observed where strains resistant to Carboxin could still be managed by Mepronil or Flutolanil. apsnet.org While cross-resistance is a general concern for all fungicides within the SDHI group, the degree of resistance can vary significantly between different compounds and different fungal pathogens, highlighting the subtle but important differences in their molecular interactions with the SDH enzyme. frac.infoapsnet.org

Table 2: General Comparison of SDHI Fungicide Generations
CharacteristicEarly Generation SDHIs (e.g., Mepronil, Carboxin)Later Generation SDHIs (e.g., Boscalid, Fluxapyroxad)
Primary SpectrumNarrow, mainly Basidiomycetes (Rhizoctonia spp.) apsnet.orgnih.govBroad, including Ascomycetes and Basidiomycetes nih.gov
Cross-Resistance ProfileVariable; resistance to one compound may not confer equal resistance to another structurally different SDHI apsnet.orgGenerally assumed, but resistance factors vary depending on the specific mutation and SDHI compound frac.infoapsnet.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Mepronil Analogs

Design and Synthesis of Mepronil Derivatives for SAR Exploration

The exploration of the structure-activity relationship of Mepronil and its analogs fundamentally begins with the strategic design and synthesis of new derivatives. As a member of the carboxamide class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), the general structure of Mepronil can be conceptually divided into three key components: the acid moiety, the amine moiety (the aniline (B41778) part in Mepronil), and the linker group (the amide bond). researchgate.net SAR studies on carboxamide fungicides often involve systematic modifications of these components to probe their influence on fungicidal activity. acs.org

The synthesis of novel derivatives typically involves multi-step reaction sequences. For the aniline part, which is central to Mepronil's structure, modifications can include the introduction of various substituents on the phenyl ring. The synthesis of related N-acyl-N-arylalanines, for example, has been achieved through the N-acylation of disubstituted amines. nih.gov The design of new SDHI fungicides often employs a strategy of bioisosteric replacement, where parts of the molecule are substituted with other chemical groups that have similar physical or chemical properties, with the aim of enhancing the compound's biological activity or modifying its physicochemical properties. nih.gov

In the broader context of discovering new SDHI fungicides, researchers have synthesized novel series of compounds by introducing different heterocyclic rings or functional groups. nih.govmdpi.comacs.org For instance, a series of amide derivatives containing a pyrrolidine (B122466) moiety were designed and synthesized to explore new SDHI fungicides. nih.gov Similarly, novel longifolene-derived diacylhydrazine compounds have been synthesized to identify new pharmacophores for SDHI fungicides. nih.gov These synthetic efforts provide a library of compounds that can be screened for their fungicidal activity, thereby generating the data necessary for detailed SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fungicidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For Mepronil analogs and other fungicides, QSAR models are invaluable tools for understanding the structural requirements for potent fungicidal efficacy and for predicting the activity of newly designed compounds. nih.govresearchgate.net

The foundation of a QSAR model lies in the correlation of molecular descriptors with the observed fungicidal activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. In the context of fungicidal activity, relevant descriptors might include:

Hydrophobicity (LogP): The partitioning of a molecule between an oily and an aqueous phase, which can influence its ability to cross fungal cell membranes.

Electronic Properties: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can relate to the molecule's reactivity and interaction with the target enzyme.

Steric Parameters: Descriptors related to the size and shape of the molecule, which are crucial for fitting into the active site of the succinate dehydrogenase enzyme.

Topological Indices: Numerical values derived from the graph representation of a molecule, which can capture information about branching and connectivity.

Studies on various classes of fungicides have demonstrated strong correlations between such descriptors and their biological activity. For example, in a QSAR study of carboxylic acid amides, it was found that certain electronic and steric descriptors were key in determining fungicidal potency. nih.gov

To illustrate the relationship between molecular descriptors and fungicidal activity, consider the following hypothetical data for a series of Mepronil analogs:

CompoundLogPLUMO Energy (eV)Molecular Weight ( g/mol )Fungicidal Activity (EC50, µM)
Mepronil3.5-0.5249.371.2
Analog 13.8-0.6263.400.9
Analog 23.2-0.4235.342.5
Analog 34.1-0.7277.430.5
Analog 43.6-0.55256.381.0

This table is for illustrative purposes only and does not represent actual experimental data.

Once significant correlations are established, various statistical methods can be employed to build predictive QSAR models. These models can then be used to estimate the fungicidal activity of novel, yet-to-be-synthesized Mepronil derivatives. Common modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. mdpi.com

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be used to build more complex, non-linear QSAR models, which may offer better predictive performance. nih.gov

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures to ensure its reliability for screening new potential fungicides. nih.gov

Influence of Substituent Effects and Stereochemistry on Fungicidal Potency

The fungicidal potency of Mepronil analogs is significantly influenced by the nature and position of substituents on the aniline ring and modifications to the N-(1-methoxypropan-2-yl) side chain. The electronic and steric properties of these substituents play a critical role in the molecule's interaction with the succinate dehydrogenase target site. For instance, in the broader class of carboxamide fungicides, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the electronic distribution of the entire molecule, thereby affecting its binding affinity to the enzyme. mdpi.com

Stereochemistry is another critical factor that can have a profound impact on the biological activity of fungicides. nih.gov Mepronil possesses a chiral center at the 2-position of the propane (B168953) chain. It is well-established in pesticide science that different stereoisomers of a chiral molecule can exhibit significantly different biological activities. nih.gov This is because the target enzymes, being chiral themselves, can interact differently with each enantiomer. One enantiomer may fit perfectly into the binding site, leading to high fungicidal activity, while the other may bind poorly or not at all. For example, studies on the fungicide metalaxyl (B1676325) have shown that the R-enantiomer is significantly more active than the S-enantiomer. nih.gov Therefore, the synthesis and testing of individual enantiomers of Mepronil and its analogs are essential for a complete understanding of the SAR and for the development of more effective and potentially safer fungicides.

Computational Approaches to SAR/SPR Elucidation

Computational chemistry provides powerful tools for elucidating the SAR and SPR of Mepronil analogs at the molecular level. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are widely used to study the interaction between fungicides and their target protein, succinate dehydrogenase. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. tamu.edu For Mepronil analogs, docking studies can reveal how different substituents on the aniline ring or modifications to the side chain affect the binding mode and affinity within the active site of the SDH enzyme. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for potent inhibition. nih.gov For example, docking studies on other SDHIs have shown that the amide moiety often forms critical hydrogen bonds with amino acid residues in the binding pocket. nih.gov

Molecular dynamics simulations can provide further insights into the stability of the ligand-receptor complex over time, offering a more dynamic picture of the binding interactions. researchgate.net These computational approaches, in conjunction with experimental data, are instrumental in rationalizing observed SAR trends and in guiding the design of novel Mepronil derivatives with improved fungicidal potency. nih.gov

Computational and Theoretical Investigations of 2,6 Diethyl N 1 Methoxypropan 2 Yl Aniline

Molecular Docking and Dynamics Simulations of Mepronil-Target Interactions

Molecular docking and dynamics simulations are pivotal in elucidating how a fungicide like Mepronil interacts with its biological target. These computational techniques model the binding of a ligand (Mepronil) to the active site of a target protein, predicting the preferred orientation and affinity.

Research has identified that Mepronil, like other succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, targets the succinate dehydrogenase (SDH) complex, also known as complex II, which is a crucial enzyme in the mitochondrial respiratory chain of fungi researchgate.net. Molecular docking simulations have been employed to investigate the specific interactions between Mepronil and the ubiquinone binding site of the SDH enzyme in phytopathogenic fungi such as Alternaria solani.

A study modeling the SDH protein of A. solani revealed specific hydrogen bond interactions that stabilize the Mepronil molecule within the binding pocket. The simulation showed that Mepronil forms hydrogen bonds with the amino acid residues Ser73 and Trp235 frontiersin.org. These interactions are critical for its inhibitory action.

Table 1: Molecular Docking Interaction of Mepronil with A. solani SDH Protein

Ligand Target Protein Binding Site Residues Interaction Type

Data sourced from in silico modeling studies. frontiersin.org

While detailed molecular dynamics (MD) simulations specifically for Mepronil are not extensively documented in available literature, this technique is commonly used as a follow-up to molecular docking. MD simulations provide insights into the stability of the ligand-protein complex over time, revealing how the molecules move and adapt, and allowing for the calculation of binding free energies acs.orgmdpi.com. For related SDHI fungicides, MD simulations have been used to confirm the stability of the binding predicted by docking and to identify key amino acids that contribute most significantly to the binding energy mdpi.com.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. These calculations provide fundamental information about the molecule's structure, stability, and chemical reactivity. Such studies have been performed for Mepronil to investigate its redox properties, which are crucial for understanding its potential impact on biological oxidation and reduction processes lodz.pl.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity.

The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and its susceptibility to attack by electrophiles.

The LUMO acts as an electron acceptor, and its energy level is related to the molecule's electron affinity and its reactivity towards nucleophiles.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive researchgate.net. While specific HOMO-LUMO energy values for Mepronil are not detailed in the available literature, FMO analysis has been applied to the molecule lodz.plkisti.re.kr. This analysis helps to explain the charge transfer characteristics within the molecule, which can be linked to its biological activity researchgate.net.

Table 2: Information Derived from Frontier Molecular Orbital (FMO) Analysis of Mepronil

Parameter Significance
HOMO Energy Indicates electron-donating capability; site of electrophilic attack.
LUMO Energy Indicates electron-accepting capability; site of nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential on the molecule's surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For benzamide (B126) fungicides related to Mepronil, MEP analysis has been used to identify the sites of electrophilic and nucleophilic activity, providing insights into potential intermolecular interactions niscpr.res.in. An MEP analysis of Mepronil would reveal the electron-rich areas, likely around the amide oxygen and the methoxy (B1213986) group, and electron-poor regions, which are crucial for understanding its binding to the SDH target protein.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Mepronil has several rotatable bonds and a chiral center, meaning it can exist in various conformations and as different stereoisomers.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to find the most stable, low-energy conformers. Computational studies have been conducted on Mepronil, using methods ranging from molecular mechanics to more accurate DFT calculations, to perform an extensive conformational analysis lodz.pl. Such analysis is critical because the biologically active conformation is the one that fits optimally into the binding site of its target protein. Patent literature for structurally similar fungicides notes that rotational limitations around the amide bond can lead to the existence of distinct conformational isomers google.com.

Furthermore, Mepronil possesses a stereocenter at the second carbon of the N-(1-methoxypropan-2-yl) group. This means it exists as two enantiomers (R and S forms). Often, only one enantiomer is responsible for the desired biological activity. Computational analysis can help in understanding the structural differences between these enantiomers and how they might interact differently with the chiral environment of the protein's active site.

Theoretical Spectroscopy for Mechanistic Insights

Theoretical spectroscopy uses quantum chemical calculations to predict the spectral properties of a molecule, such as its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By comparing these computationally predicted spectra with experimentally measured ones, researchers can confirm the molecular structure and gain deeper insights into its vibrational modes and electronic transitions.

For related benzamide compounds, theoretical calculations have been combined with experimental spectroscopy to analyze molecular structure and chemical interactions niscpr.res.in. Applying these methods to Mepronil would allow for the assignment of vibrational frequencies to specific functional groups, helping to understand how factors like hydrogen bonding within the protein active site might shift these frequencies. This information can provide indirect evidence about the binding mechanism and the chemical environment of the molecule when it interacts with its biological target.

Fungal Resistance Mechanisms to 2,6 Diethyl N 1 Methoxypropan 2 Yl Aniline

Genetic Basis of Resistance Development in Fungal Pathogens

The foundation of fungicide resistance lies in the genetic makeup of fungal pathogens. researchgate.net Stable and heritable genetic changes allow fungi to adapt to the presence of a fungicide, leading to the emergence and proliferation of resistant strains. researchgate.net Resistance can be conferred by mutations in single genes (monogenic resistance), a few genes (oligogenic resistance), or multiple genes (polygenic resistance). researchgate.net These mutations can occur in both nuclear and cytoplasmic genes and are readily expressed in haploid fungi, while their expression in diploid fungi depends on dominance. researchgate.net

The primary mode of action for 2,6-diethyl-N-(1-methoxypropan-2-yl)aniline and other succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides is the disruption of the mitochondrial respiratory chain at complex II, also known as succinate dehydrogenase (SDH). semanticscholar.orgresearchgate.net Resistance to SDHIs most commonly arises from mutations in the genes encoding the subunits of the SDH enzyme, specifically the SdhB, SdhC, and SdhD subunits. semanticscholar.orgonline-rpd.org These mutations alter the fungicide's binding site, reducing its affinity and efficacy. semanticscholar.orgndsu.edu

Molecular modeling studies have shown that these mutations are typically located within or near the ubiquinone-binding site of the enzyme. ndsu.edu This alteration in the protein structure prevents the fungicide from effectively inhibiting the enzyme's function, thereby allowing the fungus to survive and proliferate in the presence of the chemical.

Mutations in the genes encoding the membrane-anchoring subunits of SDH, SDHC and SDHD, have also been identified as conferring resistance to some SDHI fungicides. ndsu.edu For instance, a mutation in the SDHD subunit has been found to confer resistance to carboxin (B1668433). ndsu.edu It is noteworthy that in some fungal species, mutations in the SdhB subunit can occur independently of mutations in the SdhC and SdhD subunits. ndsu.edu

Table 1: Examples of SDH Subunit Mutations Conferring Fungicide Resistance

Fungal SpeciesSDH SubunitAmino Acid SubstitutionReference
Alternaria alternataSdhBH277Y/R online-rpd.org
Alternaria solaniSdhBH278Y/R scispace.com
Botrytis cinereaSdhBP225L/F/T, H272Y/R ndsu.edunih.gov
Corynespora cassiicolaSdhC, SdhDMultiple scispace.com
Monilinia fructicolaSdhB, SdhC, SdhDMultiple semanticscholar.org

Different mutations, or alleles, within the SDH genes can result in varying levels of resistance to SDHI fungicides. researchgate.net For example, in Botrytis cinerea, mutations leading to the amino acid substitutions P225L, P225F, and H272Y cause a significant loss of sensitivity to these fungicides. ndsu.edu In contrast, the H272R and P225T mutations result in a less pronounced decrease in sensitivity. ndsu.edu

The frequency of specific resistance alleles can vary within fungal populations and may be influenced by the selection pressure exerted by different SDHI fungicides. semanticscholar.org For instance, studies on Alternaria species have shown that mutations in SdhB (H277Y/R) and SdhC (H134R) are consistently associated with high levels of resistance to the SDHI fungicide boscalid. online-rpd.org Furthermore, mutations in SdhC (H134R) and SdhD (D123E) have been linked to high resistance to penthiopyrad. semanticscholar.org

The fitness of fungal strains carrying these resistance alleles can also vary. In some cases, resistant mutants may exhibit reduced fitness, such as decreased sporulation or pathogenicity, compared to their susceptible counterparts. ndsu.edu This potential fitness cost can influence the prevalence of resistant strains in the field in the absence of fungicide application. ndsu.edu

Biochemical and Physiological Mechanisms of Fungal Resistance

Beyond genetic mutations at the target site, fungi employ a range of biochemical and physiological strategies to resist the effects of fungicides. These mechanisms often involve preventing the fungicide from reaching its target in sufficient concentrations to be effective. pesticidestewardship.orgnih.gov

One of the key mechanisms of fungicide resistance is the active removal of the toxic compound from the fungal cell. pesticidestewardship.orgnih.gov This is accomplished by membrane-bound transporter proteins known as efflux pumps. frontiersin.org Fungi possess two main families of efflux pumps: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.govmdpi.com

Overexpression of the genes encoding these efflux pumps can lead to a rapid extrusion of the fungicide, reducing its intracellular concentration to sub-lethal levels. nih.govfrontiersin.org This mechanism can confer resistance to a broad range of chemically unrelated compounds, a phenomenon known as multidrug resistance (MDR). scielo.brmdpi.com In the context of SDHI fungicides, overexpression of ABC transporters has been identified as a mechanism of reduced sensitivity. online-rpd.org

The regulation of these efflux pumps is complex and can be induced by the presence of the fungicide itself. researchgate.net The discovery of hyperactive variants of transcriptional regulators in resistant clinical isolates underscores the critical role of transcriptional regulation in the development of antifungal resistance. nih.gov

Fungi can also develop resistance by metabolizing the fungicide into less toxic compounds. pesticidestewardship.orgnih.gov This detoxification process is carried out by a variety of enzymes that can chemically modify the fungicide, rendering it inactive before it can reach its target site. pesticidestewardship.orgresearchgate.net

White-rot fungi, for example, are known for their ability to degrade a wide array of environmental pollutants using extracellular enzymes typically involved in lignin (B12514952) degradation. researchgate.netresearchgate.net These enzymes, such as peroxidases and laccases, act non-specifically and can oxidize and degrade various xenobiotics. researchgate.net While the specific enzymes involved in the detoxification of this compound are not fully elucidated for all fungal species, the general principle of enzymatic degradation represents a significant resistance strategy. nih.gov This metabolic breakdown prevents the accumulation of the fungicide to toxic levels within the fungal cell. researchgate.net

Phenotypic Characterization of Mepronil-Resistant Fungal Isolates

The development of resistance to Mepronil (this compound) in fungal populations can be identified through various phenotypic characteristics. These traits are the observable outcomes of the underlying genetic and biochemical resistance mechanisms.

Isolates of fungal pathogens resistant to Mepronil often exhibit the ability to grow and cause disease even when exposed to the fungicide. ndsu.edu For instance, Rhizoctonia solani mutants resistant to Mepronil, obtained through UV mutagenesis, showed significant decreases in sclerotium production and pathogenicity. ndsu.edu This suggests that while resistance is achieved, it may come at a fitness cost to the pathogen.

Phenotypic characterization often involves laboratory assays to determine the effective concentration (EC50) of a fungicide required to inhibit fungal growth by 50%. Resistant isolates will have a significantly higher EC50 value compared to susceptible wild-type isolates. In Alternaria solani, isolates have been categorized based on their level of resistance to the SDHI fungicide boscalid, with phenotypes ranging from moderately resistant to very highly resistant based on their EC50 values. scispace.com

Furthermore, cross-resistance studies can reveal whether resistance to Mepronil confers resistance to other SDHI fungicides. ndsu.edu This is a critical aspect of resistance management, as the use of one SDHI can select for resistance to others in the same chemical class. The phenotypic expression of resistance, therefore, has direct implications for the practical management of fungal diseases in agricultural settings.

Cross-Resistance Patterns with Other Fungicidal Classes

Cross-resistance occurs when a pathogen's resistance to one fungicide confers resistance to other fungicides, typically those with a similar mode of action or chemical structure. gcsaa.org In the case of this compound, research has demonstrated clear patterns of cross-resistance primarily within its own chemical class, the phenylamides.

Studies on pathogens such as Phytophthora capsici and Phytophthora infestans have shown that isolates resistant to metalaxyl (B1676325) or mefenoxam are also resistant to other phenylamide fungicides. ncsu.eduresearchgate.net This is because these fungicides share a specific target site, the RNA polymerase I–template complex, which is involved in ribosomal RNA synthesis. scispace.com A mutation at this target site that confers resistance to one phenylamide will typically confer resistance to others in the same group.

Conversely, cross-resistance is generally not observed between this compound and fungicides from different chemical classes with distinct modes of action. ncsu.eduscispace.com For example, metalaxyl-resistant isolates of P. infestans have been found to remain sensitive to fungicides such as azoxystrobin (B1666510) (a QoI inhibitor), mandipropamid (B155232) (a carboxylic acid amide), cymoxanil (B33105) (a cyanoacetamide oxime), and fluopicolide (B166169) (a benzamide). scispace.com Similarly, resistance does not extend to multi-site contact fungicides. scispace.com This lack of cross-resistance is a critical principle in designing effective resistance management strategies.

The table below summarizes the observed cross-resistance patterns for pathogens resistant to this compound.

Table 1: Cross-Resistance Patterns in Phenylamide-Resistant Fungal Isolates

Fungicide Class Specific Fungicide Cross-Resistance Observed Pathogen Example
Phenylamides Furalaxyl Yes Phytophthora capsici
Benalaxyl Yes Phytophthora infestans
QoI (Strobilurins) Azoxystrobin No Phytophthora infestans
Carboxylic Acid Amides (CAA) Mandipropamid No Phytophthora infestans
Cyanoacetamide Oximes Cymoxanil No Phytophthora infestans
Benzamides Fluopicolide No Phytophthora infestans

| Multi-site Contact Fungicides | Various | No | Phytophthora infestans |

Strategies for Resistance Management in Research Contexts

To delay or prevent the development of fungal resistance to this compound in research and agricultural settings, a multi-faceted approach is necessary. These strategies are designed to reduce the selection pressure that favors the survival and proliferation of resistant fungal strains. croplife.org.au The Fungicide Resistance Action Committee (FRAC) provides guidelines that are central to these management programs. syngenta.nl

Key strategies include:

Alternation of Fungicides: This is a cornerstone of resistance management. It involves rotating the use of this compound with fungicides from different chemical classes that have different modes of action (MoA). gcsaa.orgcroplife.org.au This practice ensures that successive generations of the pathogen are not exposed to the same selection pressure. croplife.org.au

Use of Mixtures: Tank-mixing or using pre-packaged mixtures of this compound with a fungicide from a different MoA group is an effective strategy. gcsaa.orgnih.gov The partner fungicide should ideally be a multi-site inhibitor or another single-site inhibitor to which there is no cross-resistance. This approach can be more effective than alternations in some scenarios. nih.gov

Limiting Applications: The total number of applications of phenylamide fungicides per season should be restricted. Adhering to label recommendations and FRAC guidelines helps to minimize the exposure of the fungal population to this specific MoA. syngenta.nl

Preventative vs. Curative Use: Phenylamides should be used in a protective or preventative manner. Using them curatively on established, large pathogen populations significantly increases the selection pressure for resistance, as a larger pool of fungal individuals is exposed to the fungicide. ncsu.edu

The following table outlines these research-focused resistance management strategies.

| Integrated Management | Combine chemical control with non-chemical methods to reduce reliance on fungicides. researchgate.net | Incorporate cultural controls and resistant cultivars into experimental designs to assess synergistic effects on disease management. |

Environmental Degradation Pathways of 2,6 Diethyl N 1 Methoxypropan 2 Yl Aniline

Photolytic Degradation Pathways and Phototransformation Products

Photolytic degradation, or photodegradation, is a process where chemical compounds are broken down by photons, typically from sunlight. For aniline (B41778) derivatives and related herbicides, this is a recognized transformation pathway, especially in aquatic environments and on soil surfaces.

The photolytic degradation of 2,6-diethyl-N-(1-methoxypropan-2-yl)aniline is anticipated to proceed through several key reactions, based on the known photochemistry of N-alkylanilines and chloroacetanilide herbicides. Major anticipated pathways include:

N-Dealkylation: The bond between the nitrogen atom and the methoxypropyl group is susceptible to cleavage upon exposure to UV radiation. This would lead to the formation of 2,6-diethylaniline (B152787).

Hydroxylation of the Aromatic Ring: Photochemically generated hydroxyl radicals in natural waters can attack the aniline ring, introducing hydroxyl groups. This can lead to the formation of various hydroxylated derivatives.

Oxidation of the Diethyl Groups: The ethyl substituents on the aniline ring can undergo oxidation, potentially forming corresponding alcohols, aldehydes, or carboxylic acids.

Cleavage of the Methoxypropyl Side Chain: The ether linkage within the 1-methoxypropan-2-yl group could be a site for photolytic cleavage, leading to the formation of smaller, more volatile compounds.

Studies on the herbicide metolachlor (B1676510), which shares a similar N-substituted 2,6-dialkylaniline core, have shown that its photolysis in water involves processes such as hydroxylation, dehalogenation (not applicable here), and demethylation. google.com It is plausible that this compound would undergo analogous transformations. The photolysis of aniline itself in the presence of microalgae has been shown to be accelerated, suggesting that biological components in the environment can influence the rate of photodegradation. bmbreports.org

Table 1: Anticipated Phototransformation Products of this compound

Anticipated Product Proposed Formation Pathway
2,6-diethylanilineN-Dealkylation of the parent compound.
Hydroxylated this compound isomersHydroxylation of the aromatic ring.
2-ethyl-6-(1-hydroxyethyl)-N-(1-methoxypropan-2-yl)anilineOxidation of one of the ethyl groups.
N-(1-methoxypropan-2-yl)anilineDe-ethylation of the parent compound.

Microbial Degradation in Environmental Matrices

Microbial degradation is a primary mechanism for the breakdown of many organic compounds in soil and water. It is expected to be a significant degradation pathway for this compound.

Based on the microbial metabolism of structurally similar compounds, several key metabolites of this compound can be predicted. The degradation of chloroacetanilide herbicides like alachlor (B1666766) and metolachlor often begins with the cleavage of the N-alkyl side chain, yielding 2,6-diethylaniline. frontiersin.orgnih.gov This aniline derivative can then undergo further microbial transformation.

Subsequent microbial degradation of 2,6-diethylaniline could involve hydroxylation of the aromatic ring, followed by ring cleavage. This is a common pathway for the breakdown of aromatic compounds by soil microorganisms. The ethyl groups may also be subject to microbial oxidation.

Table 2: Predicted Microbial Metabolites of this compound

Predicted Metabolite Anticipated Metabolic Step
2,6-diethylanilineN-dealkylation of the 1-methoxypropan-2-yl group.
4-hydroxy-2,6-diethylanilineHydroxylation of the 2,6-diethylaniline ring.
Catechol derivativesFurther oxidation of hydroxylated intermediates.
Ring cleavage products (e.g., muconic acid derivatives)Dioxygenase-catalyzed cleavage of the aromatic ring.

While no specific microbial strains have been identified for the degradation of this compound, numerous studies have isolated and characterized microorganisms capable of degrading related anilines and chloroacetanilide herbicides. These microorganisms are typically found in agricultural soils with a history of herbicide application.

Commonly identified genera with the ability to degrade aniline and its derivatives include Pseudomonas, Sphingomonas, Bacillus, and Rhodococcus. For instance, various bacterial strains have been characterized that can degrade herbicides like butachlor, alachlor, acetochlor, and metolachlor through N-dealkylation to form intermediates such as 2,6-diethylaniline. It is highly probable that similar microbial consortia present in soil and water would be capable of metabolizing this compound.

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis will depend on the pH of the aqueous environment and the lability of its chemical bonds in the presence of water.

The N-alkyl bond in aniline derivatives is generally stable to hydrolysis under neutral environmental conditions. However, the ether linkage in the 1-methoxypropan-2-yl side chain could potentially be susceptible to hydrolysis, particularly under acidic or basic conditions, although this is generally a slow process for simple ethers.

A study on the hydrolytic stability of 2-alkoxypropan-2-yl groups, which are structurally related to the side chain of the title compound, showed that their cleavage is acid-catalyzed. nih.gov The rate of hydrolysis was found to be dependent on the pH, with faster degradation under more acidic conditions. nih.gov While the N-(1-methoxypropan-2-yl)aniline structure is different, this suggests that the stability of the side chain could be pH-dependent. The herbicide metolachlor is reported to be stable to hydrolysis under normal environmental pH conditions (pH 5, 7, and 9). nih.gov Given the structural similarities, this compound is also expected to be relatively stable to hydrolysis under typical environmental pH ranges.

Elucidation of Major Degradation Pathways and Transformation Networks

Based on the information gathered from structurally analogous compounds, a plausible degradation network for this compound in the environment can be proposed. The primary degradation pathways are likely to be microbial degradation and photolysis, with hydrolysis playing a minor role under most environmental conditions.

The degradation is expected to initiate with the cleavage of the N-(1-methoxypropan-2-yl) group, either through microbial action or photolysis, to yield the more stable and persistent intermediate, 2,6-diethylaniline. This intermediate is a known metabolite of several chloroacetanilide herbicides. frontiersin.orgnih.gov

Once formed, 2,6-diethylaniline is likely to undergo further microbial degradation. This would likely involve hydroxylation of the aromatic ring, a common initial step in the aerobic breakdown of aromatic compounds, followed by enzymatic ring cleavage to yield aliphatic products that can be funneled into central metabolic pathways. Photodegradation of 2,6-diethylaniline could also contribute to its transformation, leading to a variety of oxidized and fragmented products.

Advanced Analytical Methodologies for Research on 2,6 Diethyl N 1 Methoxypropan 2 Yl Aniline

Chromatographic Techniques for Quantification in Experimental Systems

Chromatography is a fundamental analytical technique for separating and quantifying compounds in a mixture. For the analysis of 2,6-diethyl-N-(1-methoxypropan-2-yl)aniline, both high-performance liquid chromatography and gas chromatography are widely employed, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pesticides and related compounds. semanticscholar.org The separation is based on the distribution of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC is a common approach, typically utilizing a C18 column where the stationary phase is nonpolar. semanticscholar.org

The selection of the mobile phase is critical for achieving good separation. A mixture of an organic solvent, such as acetonitrile (B52724), and water is often used in an isocratic (constant composition) or gradient (varying composition) elution mode. semanticscholar.org The choice of detector depends on the properties of the analyte and the required sensitivity. Common detectors include:

Ultraviolet-Diode Array Detection (UV-DAD): This detector measures the absorbance of the analyte at multiple wavelengths simultaneously, which is useful for the simultaneous determination of multiple compounds. semanticscholar.org For aniline (B41778) derivatives, detection is often performed at wavelengths around 220-230 nm. semanticscholar.org

Amperometric Detection (ED): This electrochemical detector offers high sensitivity and selectivity for electroactive compounds. For certain aniline impurities, determinations have been performed at a glassy carbon electrode with a potential of +0.85 V, achieving very low detection limits. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of the analyte. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Related Compounds

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) semanticscholar.org
Mobile PhaseAcetonitrile and water (often with formic acid) semanticscholar.org
Elution ModeIsocratic or Gradient
Flow Rate1.0 - 1.2 mL/min semanticscholar.org
DetectorUV-DAD (e.g., 220 nm or 230 nm) semanticscholar.org
Column Temperature25 °C semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like Mepronil and its potential metabolites. hpst.czscispace.com In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, which ionizes, separates, and detects the fragments based on their mass-to-charge ratio, providing both quantitative data and structural information. utm.mx

For pesticide residue analysis, a fused-silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-95% methylpolysiloxane) is commonly used. researchgate.net The GC is operated with a specific temperature program to ensure the separation of all compounds of interest. dundee.ac.uk The mass spectrometer is often operated in electron ionization (EI) mode. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or tandem mass spectrometry (GC-MS/MS) can be employed. hpst.czresearchgate.net The SIM mode focuses on specific fragment ions characteristic of the target analyte, reducing background noise and improving detection limits. scispace.com

Table 2: Illustrative GC-MS Operating Conditions for Pesticide Analysis

ParameterTypical SettingReference
ColumnFused-silica capillary (e.g., 30 m x 0.25 mm I.D.) researchgate.net
Carrier GasHelium dundee.ac.uk
Injection ModeSplitless researchgate.net
Oven ProgramInitial temp 80-130°C, ramped to 280-300°C researchgate.netdundee.ac.uk
MS IonizationElectron Ionization (EI) at 70 eV researchgate.net
MS Detector ModeScan, Selected Ion Monitoring (SIM), or MS/MS hpst.czresearchgate.net

Spectroscopic Methods for Structural Elucidation of Metabolites and Analogs

Identifying the structure of metabolites and related chemical analogs is a critical aspect of research. Spectroscopic techniques, particularly Nuclear Magnetic Resonance and Mass Spectrometry, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. unl.edu It provides detailed information about the carbon-hydrogen framework of a molecule. univr.it For identifying metabolites of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

1D NMR: 1H NMR provides information on the number and type of protons and their neighboring atoms, while 13C NMR reveals the number and electronic environment of carbon atoms in the molecule. rsc.org

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. This suite of experiments allows researchers to piece together the complete molecular structure. nih.gov

NMR is particularly valuable in determining the exact position of metabolic modifications, such as hydroxylation or demethylation, on the parent molecule. unl.edu

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. univr.it When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the identification of individual components in a complex mixture, such as a sample containing metabolites. mdpi.com

High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of a molecule, which is crucial for identifying unknown metabolites or degradation products. nih.gov By comparing the mass spectra of the parent compound with its metabolites, researchers can identify mass shifts that correspond to specific metabolic reactions (e.g., an increase of 16 Da indicates an oxidation). mdpi.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented to reveal the structure of different parts of the molecule. mdpi.com

Sample Preparation and Extraction Techniques for Research Applications

Effective sample preparation is a critical step to isolate this compound and its metabolites from the sample matrix (e.g., soil, water, biological tissues) and to concentrate them prior to analysis. gcms.cz The choice of technique depends on the nature of the sample and the analyte.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like methylene (B1212753) chloride or acetone. semanticscholar.orgscispace.com It is a robust method but can be time-consuming and use large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for sample cleanup and concentration. tbzmed.ac.irmdpi.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte. diva-portal.org Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. diva-portal.org Various sorbent materials can be used depending on the analyte's properties. tbzmed.ac.ir

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for pesticide residue analysis in food and environmental samples. hpst.czmdpi.com It typically involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. hpst.cz A subsequent dispersive SPE (d-SPE) step is used for cleanup, where a small amount of sorbent is added to the extract to remove interferences. hpst.cz

Table 3: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquidsSimple, widely applicableSolvent intensive, can form emulsions semanticscholar.org
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbentHigh recovery, good concentration factor, reduced solvent useCan be costly, method development required tbzmed.ac.irdiva-portal.org
QuEChERSAcetonitrile extraction followed by salting out and d-SPE cleanupFast, high throughput, low solvent use, effectiveMatrix effects can be an issue for some samples hpst.czmdpi.com

Based on a comprehensive search for advanced analytical methodologies, there is currently no publicly available scientific literature detailing specific microextraction techniques or QuEChERS-based methods developed for the analysis of the compound this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or specific methodologies for the following sections as requested:

QuEChERS-based Methods for Complex Matrices

Further research and development would be required to establish and validate such analytical methods for this particular compound.

Q & A

Q. What are the optimal synthetic routes for 2,6-diethyl-N-(1-methoxypropan-2-yl)aniline, and how can reaction yields be improved?

The synthesis typically involves alkylation or reductive amination of 2,6-diethylaniline derivatives. For example, reacting 2,6-diethylaniline with 1-methoxypropan-2-ol under acidic or catalytic conditions can yield the target compound. Key factors include temperature control (130°C for intermediate formation) and neutralization steps to isolate the product . To improve yields, optimize stoichiometry, use inert atmospheres to prevent oxidation, and employ HPLC or GC-MS to monitor reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm substituent positions on the aromatic ring and the methoxypropan-2-yl group.
  • X-ray crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ~263.38 g/mol) and fragmentation patterns . Cross-validate results with IR spectroscopy to detect functional groups like C-N and C-O bonds .

Q. How does the methoxypropan-2-yl substituent influence the compound’s solubility and stability?

The methoxypropan-2-yl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ether linkage and branched alkyl chain. Stability tests under varying pH and temperature conditions (e.g., 25–60°C) reveal degradation via hydrolysis of the methoxy group, requiring storage in anhydrous environments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The compound’s tertiary amine and electron-donating ethyl groups activate the aromatic ring for electrophilic substitution. Computational studies (DFT) suggest the methoxypropan-2-yl group stabilizes transition states via steric hindrance and hydrogen bonding. Experimental kinetic data (e.g., rate constants in SN2 reactions) should be compared with theoretical models to validate mechanisms .

Q. How can structural modifications enhance the compound’s efficacy in catalytic applications (e.g., as a ligand)?

Replace the methoxypropan-2-yl group with chiral or bulky substituents to modulate steric and electronic effects. For example, substituting with oxazoline moieties (as seen in related aniline derivatives) improves metal coordination in catalysts . Test modified derivatives in asymmetric catalysis using HPLC chiral columns to evaluate enantioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Dynamic effects : Variable-temperature NMR can identify conformational changes in the methoxypropan-2-yl chain.
  • Impurity analysis : Use preparative TLC or column chromatography to isolate byproducts (e.g., oxidation derivatives) and characterize them via MS/MS .
  • Crystallographic validation : Compare NMR data with X-ray structures to confirm assignments .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Molecular docking studies (AutoDock Vina) predict binding affinities to targets like cytochrome P450 enzymes. Experimental validation via fluorescence quenching assays or surface plasmon resonance (SPR) can quantify interactions. Compare with analogs (e.g., 3-methoxy-4-[(propan-2-yloxy)methyl]aniline) to assess structure-activity relationships .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature130°C (intermediate)Higher purity via reduced side reactions
CatalystPd/C or FeCl2_2Accelerates reductive amination
SolventToluene or DCMMinimizes hydrolysis

Table 2: Comparison of Characterization Techniques

TechniqueStrengthsLimitations
X-ray crystallographyAtomic-level structural accuracyRequires single crystals
HRMSPrecise molecular weightInsensitive to stereochemistry
VT-NMRDetects dynamic conformersTime-intensive

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2,6-diethyl-N-(1-methoxypropan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2,6-diethyl-N-(1-methoxypropan-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.